Tetraborane(10)
Description
Historical Trajectory and Discovery of Borane (B79455) Chemistry
The systematic study of boron hydrides, or boranes, began in the early 20th century, primarily through the pioneering work of German chemist Alfred Stock. Facing the challenges posed by the reactivity and volatility of these compounds, Stock developed high-vacuum techniques and specialized glass apparatus for their synthesis and characterization between 1912 and approximately 1937. britannica.comwikipedia.orgaau.dk His efforts led to the successful isolation and characterization of a series of boranes, including diborane (B8814927) (B₂H₆), pentaborane(9) (B₅H₉), pentaborane(11) (B₅H₁₁), hexaborane(10) (B₆H₁₀), decaborane(14) (B₁₀H₁₄), and notably, tetraborane(10) (B₄H₁₀). aau.dkacs.org
Tetraborane(10) was, in fact, the first boron hydride compound to be discovered and isolated by Stock and Carl Massenez in 1912. wikipedia.orgsmolecule.com Early synthesis methods included the reaction of metal borides, such as magnesium boride (Mg₃B₂), with acids like hydrochloric or phosphoric acid. aau.dkwikipedia.orgdrugfuture.comlscollege.ac.in This initial approach, while providing mixtures of boranes, laid the groundwork for further exploration into this fascinating class of compounds. lscollege.ac.in
American chemists, including Hermann I. Schlesinger and Anton B. Burg, further advanced borane chemistry starting in 1931. britannica.com Interest in boranes saw a significant increase during World War II and the 1950s due to their potential applications as high-energy fuels for rockets and jet aircraft, owing to their higher heats of combustion compared to hydrocarbons. britannica.com The complex structures and bonding in boranes were later elucidated using X-ray diffraction analysis by William Nunn Lipscomb Jr. and his colleagues in the 1950s, work for which Lipscomb received the Nobel Prize in Chemistry in 1976. britannica.comwikipedia.orgwikipedia.org His studies illuminated the concept of multicenter bonding, a key feature of borane structures. britannica.comwikipedia.orgwikipedia.org
Conceptual Significance of Tetraborane(10) within Polyhedral Boron Hydrides
Tetraborane(10) holds significant conceptual importance as a representative example of polyhedral boron hydrides, particularly within the arachno-cluster classification. Boron hydrides are often described using the framework of Polyhedral Skeletal Electron Pair Theory, which includes Wade's rules. wikipedia.org These rules relate the number of skeletal electrons to the cluster geometry, classifying boranes into categories such as closo-, nido-, arachno-, and hypho-, corresponding to progressively more "open" structures derived from a parent deltahedron. wikipedia.orgdalalinstitute.com
With the formula B₄H₁₀, tetraborane(10) is classified as an arachno-cluster. wikipedia.orgsmolecule.com Its structure can be visualized as a fragment of a larger deltahedron, specifically an octahedron, with missing vertices. wikipedia.org The molecule exhibits a "butterfly" geometry, characterized by four boron atoms and involving multicenter bonding, including bridging hydrogen atoms. wikipedia.orgsmolecule.com
The bonding in tetraborane(10) involves both 2-center-2-electron (2c-2e) bonds (terminal B-H and B-B bonds) and 3-center-2-electron (3c-2e) bonds (bridging B-H-B bonds). dalalinstitute.comlscollege.ac.inquora.com This electron-deficient bonding is a hallmark of boranes and distinguishes them from hydrocarbons. wikipedia.orgdalalinstitute.com In tetraborane(10), there are four bridging B-H-B bonds, one direct B-B bond, and two terminal BH₂ groups. dalalinstitute.comquora.com This bonding arrangement contributes to its unique reactivity and structural properties.
The STYX code, a system developed by Lipscomb, can be used to describe the bonding in boranes, where S represents the number of 3c-2e B-H-B bonds, T the number of 3c-2e B-B-B bonds, Y the number of 2c-2e B-B bonds, and X the number of 2c-2e BH₂ groups. For tetraborane(10), the STYX code is 4012, reflecting its specific bonding topology. dalalinstitute.com
The study of tetraborane(10) has been crucial for understanding the principles of multicenter bonding and cluster formation that are applicable to a wide range of polyhedral boron hydrides and related compounds like carboranes and metallaboranes. wikipedia.orgwikipedia.orgresearchgate.net
Evolution of Research Paradigms and Persistent Challenges in Tetraborane(10) Studies
Research into tetraborane(10) has evolved significantly since its initial discovery, moving from basic synthesis and characterization to more detailed investigations of its electronic structure, reactivity, and potential applications. Early research focused on developing reliable synthesis methods, as the initial yields from reactions like the hydrolysis of magnesium boride were relatively low. wikipedia.org Methods such as the pyrolysis of diborane and the reaction of diborane with boron trifluoride were developed to improve yields and purity. wikipedia.orgsmolecule.comfiveable.meacs.org The use of silent electric discharge on diborane has also been explored as a method for preparing tetraborane(10) in substantial yields. google.com
Understanding the complex bonding in tetraborane(10) and other boranes was a major research paradigm shift, moving beyond simple valence bond theory to embrace multicenter bonding concepts. acs.org Techniques like X-ray diffraction and electron diffraction have been instrumental in determining its molecular structure and bond parameters. wikipedia.orgresearchgate.net Spectroscopic methods, such as ¹H and ¹¹B NMR, have been used to study its structure and dynamic behavior, although some studies suggest non-fluxional behavior within certain temperature ranges. researchgate.netacs.org Photoelectron spectroscopy has also provided insights into its electronic structure and ionization energies. nist.gov
Persistent challenges in tetraborane(10) studies include its inherent reactivity and instability, particularly its pyrophoric nature in air. wikipedia.orgdrugfuture.comchemicalbook.com This necessitates the use of specialized handling techniques, such as the high-vacuum methods pioneered by Stock. britannica.comwikipedia.org Its toxicity also poses challenges for handling and potential applications. wikipedia.orgsmolecule.comacs.org
Current research paradigms extend to exploring the reactivity of tetraborane(10) in the synthesis of new boron-containing compounds, such as carbaboranes, through reactions with organic molecules like alkynes. smolecule.com Studies also investigate its potential as a ligand in coordination chemistry, leveraging the electron-donating capabilities of its B-H terminal groups and B-B bonds. wikipedia.orgresearchgate.net Theoretical studies continue to probe its electronic structure, stability, and potential isomers. wikipedia.orgacs.org
Despite advancements, challenges remain in developing milder and more efficient synthesis routes and in fully understanding the mechanisms of its reactions, particularly in complex chemical environments. The exploration of its thermodynamic properties, such as hydricity, is also an ongoing area of research, providing insights into its reactivity as a hydride donor. mdpi.com
Research continues to push the boundaries of borane chemistry, with tetraborane(10) serving as a fundamental building block and a subject of ongoing investigation into novel structures, bonding, and potential applications in diverse fields such as materials science and catalysis. researchgate.netfiveable.memdpi.com
| Property | Value | Source |
| Chemical Formula | B₄H₁₀ | wikipedia.orgsmolecule.com |
| Molar Mass | 53.32 g/mol | wikipedia.orgdrugfuture.com |
| Appearance | Colorless gas | wikipedia.orgchemicalbook.com |
| Melting Point | -120.8 °C (-185.4 °F; 152.3 K) | wikipedia.orgdrugfuture.comchemicalbook.com |
| Boiling Point | 18 °C (64 °F; 291 K) | wikipedia.orgdrugfuture.comchemicalbook.com |
| Density (gas) | 2.3 kg m⁻³ | wikipedia.org |
| Vapor Pressure | 580 mm Hg at 6°C; 388 mm Hg at 0°C | drugfuture.comchemicalbook.com |
| Classification | arachno-cluster | wikipedia.orgsmolecule.com |
| Geometry | Butterfly | wikipedia.orgsmolecule.com |
| STYX code | 4012 | dalalinstitute.com |
| Synthesis Method | Description | Yield (where reported) | Source |
| Hydrolysis of Magnesium Boride | Reaction of Mg₃B₂ with acid (e.g., HCl or H₃PO₄). | Up to 14% (with H₃PO₄) | wikipedia.orgdrugfuture.comlscollege.ac.in |
| Pyrolysis of Diborane | Heating diborane (B₂H₆) under controlled conditions. | Varied | wikipedia.orgsmolecule.comacs.org |
| Silent Electric Discharge of Diborane | Subjecting B₂H₆ to silent electric discharge (e.g., at 0°C and 225 mm Hg). | Up to 40% | lscollege.ac.ingoogle.com |
| Wurtz Reaction | Coupling of B₂H₅I in the presence of sodium amalgam. | Evidence suggests initial isomer formation | wikipedia.orgsmolecule.com |
| Reaction of [B₃H₈]⁻ with BCl₃ | Reaction of solid [N(n-C₄H₉)₄][B₃H₈] with BCl₃ at room temperature. | 65% (based on boron in B₃H₈⁻) | acs.org |
Structure
2D Structure
Properties
CAS No. |
18283-93-7 |
|---|---|
Molecular Formula |
B4H10 |
Origin of Product |
United States |
Advanced Methodologies for Tetraborane 10 Synthesis
Refined Preparative Routes and Optimization Strategies
Refined synthesis methods often involve controlled reactions designed to favor the formation of the B₄H₁₀ cluster.
Controlled Pyrolysis Pathways for Borane (B79455) Cluster Formation
Controlled pyrolysis of simpler boranes, particularly diborane(6) (B₂H₆), is a key method for synthesizing higher boranes, including Tetraborane(10). This process involves carefully managing temperature and pressure to guide the decomposition and recombination of smaller boron hydride fragments.
Studies on the pyrolysis of diborane (B8814927) have shown that Tetraborane(10) and pentaborane(11) (B₅H₁₁) can be produced. A hot-cold tube technique has been reported to quantitatively convert diborane into a mixture of Tetraborane(10) and pentaborane(11). Under specific conditions, the yield of Tetraborane(10) can range from 80-95%.
The pyrolysis mechanism of Tetraborane(10) itself has been investigated to understand the pathways involved in borane interconversions. The initial steps are proposed to involve the formation of B₄H₈ and H₂ or B₃H₇ and BH₃. While the B₄H₁₀ → B₄H₈ + H₂ pathway has a higher calculated energy barrier, the experimental activation energy for Tetraborane(10) pyrolysis is lower, suggesting that this is not the rate-determining step. It has been suggested that reactive intermediates like B₃H₇ can act as catalysts in the formation of larger boron hydrides during pyrolysis.
Electrophilic-Induced and Catalyst-Mediated Synthesis Approaches
Electrophilic and catalyst-mediated approaches offer alternative routes to Tetraborane(10) and related borane clusters. While the direct application of these methods specifically for Tetraborane(10) synthesis is less extensively documented in the provided results compared to pyrolysis, related chemistry in borane and carborane synthesis provides insights.
Electrophilic substitution reactions are known to occur on B-H bonds in carboranes, with reactivity influenced by charge distribution on the boron atoms. This suggests that electrophilic species could potentially be used to functionalize or build boron frameworks that lead to Tetraborane(10).
Catalyst-mediated reactions, particularly those involving metal catalysts or Lewis acids, are increasingly explored in boron chemistry. For instance, borane-mediated hydride abstraction has been utilized in the synthesis of organic molecules. The use of catalysts can facilitate reactions under milder conditions and improve selectivity. Although the search results did not provide specific examples of metal or electrophilic catalysts directly used for the synthesis of the B₄H₁₀ framework itself, the broader context of catalyzed borane chemistry indicates this as a potential area for advanced synthetic strategies.
Metathesis reactions have also been employed in the synthesis of related metallaboranes with structures analogous to Tetraborane(10). For example, 2-galla-arachno-tetraborane(10) (H₂GaB₃H₈), which has a gallium atom replacing a boron in the Tetraborane(10) structure, was synthesized by metathesis between monochlorogallane and tetra-n-butylammonium octahydrotriborate. This demonstrates the potential of metathesis for constructing tetraborane-like frameworks.
Investigations into Novel Synthetic Precursors and Reaction Conditions
Research into novel precursors and reaction conditions aims to find more efficient, selective, or accessible routes to Tetraborane(10).
One historical method involved the reaction of acid with magnesium boride. Phosphoric acid was found to be the most efficient acid for this reaction, yielding Tetraborane(10).
Another approach involves the reaction of tetramethylammonium (B1211777) triborohydride-8 with polyphosphoric acid, which yields Tetraborane(10) (40% yield) along with other boranes. The reaction of solid tetra-n-butylammonium octahydrotriborate ([N(n-C₄H₉)₄][B₃H₈]) with BCl₃ has also been shown to produce Tetraborane(10) in good yield (65% based on boron in B₃H₈⁻). This reaction is notable as it occurs under solvent-free conditions and does not involve hydride-halide exchange.
Computational studies have explored the potential energy surface of Tetraborane(10) and its isomers, including the bis(diboranyl) isomer, which is predicted to have an energy close to that of the arachno-Tetraborane(10). Evidence suggests that the bis(diboranyl) isomer might be an initially produced species in some synthesis methods, such as the Wurtz reaction or coupling of B₂H₅I with sodium amalgam. Computational pathways for the conversion of the bis(diboranyl) isomer to the arachno isomer have been determined.
Application of Isotopic Labeling Techniques in Elucidating Synthetic Mechanisms
Isotopic labeling is a valuable tool for understanding the mechanisms of borane synthesis and interconversion. By using isotopes like ¹⁰B or deuterium (B1214612) (²H), researchers can trace the fate of specific atoms during a reaction.
The synthesis of ¹⁰B-labeled Tetraborane(10) has been reported, with most of the labeling occurring at the 4 position. This synthesis involved the preparation of sodium triborohydride-¹⁰B and its reaction with isotopically normal diborane and hydrogen chloride. Comparing the ¹¹B NMR spectra of the labeled Tetraborane(10) with randomly labeled material can provide insights into the reaction mechanism.
Studies using deuterium labeling, such as the reaction of nB₂D₆ with nB₂H₁₀, have also been conducted to investigate borane interconversions, although specific deuterium labeling in Tetraborane(10) was not found in one reinvestigation.
Isotopic enrichment is also relevant in applications like Boron Neutron Capture Therapy (BNCT), where agents enriched with ¹⁰B are used due to its high thermal neutron capture cross-section. While this is an application, the techniques developed for ¹⁰B enrichment for such purposes can potentially be adapted or provide insights for synthesizing isotopically labeled Tetraborane(10) for mechanistic studies.
In Depth Structural Elucidation and Bonding Theories of Tetraborane 10
Spectroscopic Methodologies for Boron Hydride Structural Characterization
Spectroscopic methods have been indispensable in determining the structure and bonding of Tetraborane(10), providing detailed information about atomic environments, molecular vibrations, and fragmentation patterns.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹¹B) for Positional Assignment
NMR spectroscopy, particularly using the ¹H and ¹¹B nuclei, is a powerful tool for assigning the positions of hydrogen and boron atoms within the Tetraborane(10) molecule and understanding their connectivity. The ¹¹B NMR spectrum of B₄H₁₀ typically shows distinct signals corresponding to different boron environments. Early studies of the ¹¹B NMR spectrum revealed a low-field triplet and a high-field doublet with fine structure capes.gov.br. The triplet is attributed to the coupling of ¹¹B nuclei in the BH₂ groups to their two terminal protons and two adjacent bridging protons capes.gov.br. The doublet arises from strong ¹¹B-¹H coupling interactions capes.gov.br. Analysis of ¹H NMR spectra, which show a quartet and other peaks, further supports the assignment of terminal and bridging protons capes.gov.br. Studies involving ¹¹B-{¹H} double resonance and isotopic substitution with ¹⁰B and ¹¹B have been used to resolve complex coupling patterns and confirm assignments capes.gov.br.
Vibrational Spectroscopy (Infrared, Raman) for Molecular Fingerprinting
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the molecular vibrations of Tetraborane(10), which are characteristic of its structure and can be used for molecular fingerprinting and identifying functional groups or types of bonds uni-siegen.de. While specific detailed vibrational spectra data for Tetraborane(10) were not extensively detailed in the search results, vibrational spectroscopy in general is a standard method for characterizing boranes and confirming structural features by comparing experimental spectra to theoretically calculated ones researchgate.netwhiterose.ac.ukresearchgate.net. The presence of different types of B-H and B-B bonds in Tetraborane(10) gives rise to distinct vibrational modes that can be observed and analyzed.
Mass Spectrometry for Isotopic Distribution and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight of Tetraborane(10) and analyze its fragmentation pattern under electron ionization, providing insights into its stability and structural subunits nist.govresearchgate.net. The mass spectrum shows peaks corresponding to the molecular ion and various fragment ions formed by the breaking of chemical bonds nist.govmsu.edu. Analysis of the isotopic distribution of boron (¹⁰B and ¹¹B) in the mass spectrum helps confirm the number of boron atoms in the molecule nist.gov. Studies on the fragmentation of Tetraborane(10) by electron impact have been conducted to understand the dissociation pathways nist.gov. While Tetraborane(10) itself may not always show a strong parent ion peak due to fragmentation, the analysis of fragment ions provides valuable structural information dtic.mil.
Gas-Phase Electron Diffraction and Microwave Spectroscopy for Molecular Geometry Determination
Gas-phase electron diffraction and microwave spectroscopy are techniques that provide highly accurate information about the molecular geometry of Tetraborane(10) in the gas phase, including bond lengths and angles rsc.orgiqstorm.roresearchgate.netacs.orgacs.org. Electron diffraction studies have confirmed the folded diamond or butterfly arrangement of the boron atoms and the presence of bridging hydrogen atoms rsc.orgresearchgate.net. Joint analysis of electron diffraction and microwave data has allowed for the precise determination of structural parameters rsc.orgresearchgate.netacs.orgrsc.org.
Key structural parameters determined by these methods include B-B bond lengths, terminal B-H bond lengths, and bridging B-H bond lengths. Research indicates that the B-H-B bridges in Tetraborane(10) are unsymmetrical rsc.orgresearchgate.net.
Here is a table summarizing some reported bond lengths from electron diffraction and microwave data:
| Bond Type | Distance (pm) | Reference |
| B(1)–B(2) | 185.6(0.4) | rsc.org |
| B(1)–B(3) | 170.5(1.2) | rsc.org |
| B(1)–Hₜ | 122.1(1.4) | rsc.org |
| B(2)–Hₜ | 119.4(0.7) | rsc.org |
| B(1)–H<下标>b | 131.5(0.9) | rsc.org |
| B(2)–H<下标>b | 148.4(0.9) | rsc.org |
| B(1)–B(2) | 185.4 ± 0.002 | acs.org |
| B(1)–B(3) | 171.8 ± 0.002 | acs.org |
| B(1)–H<下标>b | 142.8 ± 0.02 | acs.org |
| B(2)–H<下标>b | 142.5 ± 0.02 | acs.org |
Note: pm = picometers, 1 Å = 100 pm. Subscripts t and b denote terminal and bridging hydrogen atoms, respectively. Numbers in parentheses are estimated standard deviations.
Microwave spectroscopy also provides information about the molecule's dipole moment and rotational constants, which are consistent with the determined molecular symmetry acs.org.
Advanced X-ray Crystallographic Analysis of Borane (B79455) Frameworks
X-ray crystallography is used to determine the solid-state structure of Tetraborane(10), providing precise atomic positions and thermal parameters aip.org. While gas-phase studies reveal the structure of isolated molecules, X-ray crystallography shows how molecules pack in the crystal lattice and can confirm the molecular structure determined by other methods rsc.orgaip.org. Early X-ray diffraction studies were fundamental in elucidating the structures of boranes, including Tetraborane(10), and revealed the presence of multicenter bonds wikipedia.org.
The crystal structure of Tetraborane(10) has been determined from single crystals, showing an ordered monoclinic phase at low temperatures aip.org. The boron atoms form a folded arrangement, consistent with the butterfly structure aip.org. X-ray analysis provides detailed bond lengths and angles in the solid state, which are generally in good agreement with gas-phase data rsc.orgaip.org.
Here is a table summarizing some reported bond lengths from X-ray crystallographic analysis:
| Bond Type | Distance (Å) | Reference |
| B<下标>I–B<下标>II | 1.845 ± 0.002 | aip.org |
| B<下标>I–B<下标>I | 1.750 | aip.org |
| B<下标>II–B<下标>II | 2.786 | aip.org |
| B–H (terminal) | 1.11 ± 0.04 | aip.org |
| B<下标>I–H (bridge) | 1.21 ± 0.03 | aip.org |
| B<下标>II–H (bridge) | 1.37 ± 0.10 | aip.org |
Note: Å = Angstroms, 1 Å = 100 pm. Subscripts I and II denote different types of boron atoms in the crystal structure. Numbers after ± are average deviations.
Advanced X-ray studies can also include charge density analysis, which provides insights into the electron distribution within the molecule, particularly in the 3-center-2-electron bonds acs.orgnih.gov.
Theoretical Frameworks and Models for Borane Bonding
The bonding in Tetraborane(10), like other boranes, cannot be adequately described by simple 2-center-2-electron covalent bonds alone due to their electron-deficient nature dalalinstitute.com. Theoretical frameworks and models have been developed to explain the multicenter bonding, including Valence Bond theory and Molecular Orbital theory dalalinstitute.comnobelprize.org.
The concept of 3-center-2-electron bonds is central to understanding borane bonding dalalinstitute.comacs.orgnih.govnobelprize.org. In Tetraborane(10), there are four B-H-B bridging bonds, one B-B bond, and two terminal BH₂ groups dalalinstitute.com. The structure can be rationalized using the STYX code, which describes the number of different types of bonds: S (number of 3c-2e B-H-B bonds), T (number of 3c-2e B-B-B bonds), Y (number of 2c-2e B-B bonds), and X (number of BH₂ groups) dalalinstitute.com. For Tetraborane(10), the STYX code is 4012, indicating four B-H-B bridges, no B-B-B bonds, one B-B bond, and two BH₂ groups dalalinstitute.com.
Molecular orbital theory provides a more delocalized view of bonding in boranes, considering the overlap of atomic orbitals to form molecular orbitals that extend over multiple atoms dalalinstitute.com. Wade's rules, based on molecular orbital theory, provide a framework for classifying borane clusters (closo, nido, arachno, etc.) based on the number of skeletal electrons and can predict the general structural type wikipedia.org. Tetraborane(10) fits the criteria for an arachno cluster wikipedia.org.
Theoretical calculations, such as ab initio methods, are used to complement experimental studies by calculating molecular geometries, vibrational frequencies, and electron distributions rsc.orgacs.orgresearchgate.netresearchgate.net. These calculations help to refine structural models and provide deeper insights into the nature of the bonding interactions acs.orgresearchgate.netresearchgate.net. Theoretical studies have also investigated potential isomers and rearrangement pathways of Tetraborane(10) researchgate.netresearchgate.net.
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| Tetraborane(10) | 145925538 |
Interactive Data Tables:
Below are interactive data tables based on the structural parameters presented in the text.
| Bond Type | Distance (pm) | Reference |
|---|---|---|
| B(1)–B(2) | 185.6(0.4) | rsc.org |
| B(1)–B(3) | 170.5(1.2) | rsc.org |
| B(1)–Hₜ | 122.1(1.4) | rsc.org |
| B(2)–Hₜ | 119.4(0.7) | rsc.org |
| B(1)–H<下标>b | 131.5(0.9) | rsc.org |
| B(2)–H<下标>b | 148.4(0.9) | rsc.org |
| B(1)–B(2) | 185.4 ± 0.002 | acs.org |
| B(1)–B(3) | 171.8 ± 0.002 | acs.org |
| B(1)–H<下标>b | 142.8 ± 0.02 | acs.org |
| B(2)–H<下标>b | 142.5 ± 0.02 | acs.org |
| Bond Type | Distance (Å) | Reference |
|---|---|---|
| B<下标>I–B<下标>II | 1.845 ± 0.002 | aip.org |
| B<下标>I–B<下标>I | 1.750 | aip.org |
| B<下标>II–B<下标>II | 2.786 | aip.org |
| B–H (terminal) | 1.11 ± 0.04 | aip.org |
| B<下标>I–H (bridge) | 1.21 ± 0.03 | aip.org |
| B<下标>II–H (bridge) | 1.37 ± 0.10 | aip.org |
Application and Refinements of Wade's Rules (Polyhedral Skeletal Electron Pair Theory) to Tetraborane(10)
Wade's rules, also known as the Polyhedral Skeletal Electron Pair Theory (PSEPT), provide a framework for understanding and predicting the structures of borane clusters and related compounds. nih.govwikipedia.orglibretexts.orgnih.gov These rules correlate the skeletal structure of a borane cluster to the number of skeletal electron pairs it possesses. wikipedia.orglibretexts.orguou.ac.inlibretexts.org
To apply Wade's rules, the total number of valence electrons is determined, and then electrons involved in terminal B-H bonds are subtracted to find the number of skeletal electrons. libretexts.orglibretexts.org Dividing the number of skeletal electrons by two gives the number of skeletal electron pairs (SEP). libretexts.orglibretexts.org The number of SEP is then related to the structural classification (closo, nido, arachno, hypho) and the parent deltahedral framework. wikipedia.orglibretexts.orguou.ac.inlibretexts.org
For tetraborane(10), B₄H₁₀:
Each boron atom contributes 3 valence electrons.
Each hydrogen atom contributes 1 valence electron.
Total valence electrons = (4 * 3) + (10 * 1) = 12 + 10 = 22. dalalinstitute.comyoutube.com
Tetraborane(10) has two terminal BH₂ groups and two BH groups involved in bridging. dalalinstitute.com Considering the framework as (BH)₄H₆, there are 4 B-H units. scribd.com Subtracting 2 electrons for each of the four B-H units gives 22 - (4 * 2) = 14 skeletal electrons. dalalinstitute.comecontent.in
The number of skeletal electron pairs = 14 / 2 = 7. libretexts.org
According to Wade's rules, a cluster with 'n' vertices and n+1 skeletal electron pairs is classified as closo, n+2 pairs as nido, and n+3 pairs as arachno. libretexts.orglibretexts.org For tetraborane(10), n=4 (number of boron atoms). With 7 skeletal electron pairs, it fits the n+3 rule (4+3 = 7). libretexts.org This classifies tetraborane(10) as an arachno cluster. wikipedia.orguou.ac.inscribd.com The arachno structure is derived from a closo polyhedron by removing two vertices. acs.org For tetraborane(10), the parent closo polyhedron has n+3 = 7 vertices, which is a pentagonal bipyramid. The arachno structure of B₄H₁₀ can be rationalized as a fragment of an octahedron with two neighboring vertices removed, resulting in a butterfly geometry. wikipedia.orgacs.org
STYX Code Analysis in Tetraborane(10) Structural Representation
The STYX code is a system developed by William Lipscomb to describe the bonding topology in boranes. scribd.com The code is represented by four numbers (s, t, y, x) which correspond to the number of specific types of bonds:
s: number of 3-center B-H-B bridges dalalinstitute.comscribd.com
t: number of 3-center B-B-B bonds dalalinstitute.comscribd.com
y: number of 2-center B-B bonds dalalinstitute.comscribd.com
x: number of BH₂ groups dalalinstitute.comscribd.com
For tetraborane(10) (B₄H₁₀), the structure contains four B-H-B bridges, no closed or bridging B-B-B units, one B-B bond, and two terminal BH₂ groups. dalalinstitute.comecontent.in
Based on this structural description, the STYX code for tetraborane(10) is 4012. dalalinstitute.comecontent.in This code indicates:
s = 4 (four B-H-B bridges) dalalinstitute.comecontent.in
t = 0 (zero B-B-B bonds) dalalinstitute.comecontent.in
y = 1 (one B-B bond) dalalinstitute.comecontent.in
x = 2 (two BH₂ groups) dalalinstitute.comecontent.in
The STYX code provides a concise representation of the bonding features in boranes and helps in understanding their complex structures. scribd.com
Charge Density Determination and Topological Analysis of Electron Density
Experimental charge density studies and theoretical calculations have been performed to characterize the bonding in tetraborane(10), particularly the 3c-2e B-H-B bridges. nih.govacs.orgacs.org The charge density distribution and its topological properties can be analyzed using the "atoms in molecules" theory developed by Bader. nih.govacs.orgacs.orgebi.ac.uk
Topological analysis involves identifying critical points in the electron density distribution, such as bond critical points (BCPs). acs.orgacs.org The properties of the electron density at these points provide insights into the nature of the chemical bonds. acs.org
Studies on tetraborane(10) have shown that the B-H-B bridges exhibit an asymmetric bonding situation. nih.govacs.orgacs.org Analysis of the Laplacian of the electron density (∇²ρ) can reveal regions of charge concentration and depletion. acs.orgacs.org In the case of the B-H-B bonds in tetraborane(10), the Laplacian distribution can provide further insight into the bonding, especially in ambiguous situations. psu.edu The electron density in the bridging B-H bonds is found to be lower compared to the terminal B-H bonds, consistent with their electron-deficient nature. lscollege.ac.in The hydrogen atoms in the bridging bonds are also found to be positively polarized. acs.org
Computational and Quantum Chemical Investigations of Tetraborane 10
Ab Initio and Density Functional Theory (DFT) Studies of Electronic Structure
Ab initio and DFT methods are fundamental tools for investigating the electronic structure of molecules, including Tetraborane(10). These methods aim to solve the electronic Schrödinger equation to obtain the wavefunction and energy of the system, providing details about electron distribution and bonding. Studies have utilized these approaches to analyze the charge density distribution and its topological properties in Tetraborane(10) according to theories like "atoms in molecules" (AIM). This analysis helps in characterizing the nature of the 2-electron 3-center hydride bridges, highlighting their asymmetric bonding situation. The electronic structure of the arachno-borane B₄H₁₀ has been rationalized by comparing it to its isoelectronic hydrocarbon counterpart, cyclobutane (B1203170) (C₄H₆), using computational results of geometry and molecular orbital (MO) graphs. The point group method has also been employed to describe the MO correlation between B₄H₁₀ and a hypothetical B₄H₆⁴⁻ molecule, suggesting that the octet rule can rationalize the electronic structure of arachno-B₄H₁₀ in contrast to C₄H₆.
Electron Correlation Effects and High-Level Quantum Chemical Calculations (e.g., MP2, G2 theory)
Electron correlation, which accounts for the instantaneous interactions between electrons, is vital for accurate computational predictions, especially for molecules with complex bonding like boranes. High-level quantum chemical methods, such as Second-order Møller-Plesset perturbation theory (MP2) and Gaussian-2 (G2) theory, are employed to incorporate electron correlation effects. MP2 is a widely used method that systematically improves upon Hartree-Fock theory for properties like optimized geometries. G2 theory is a composite method designed to provide highly accurate thermochemical data. These methods have been used to study the structures and relative stabilities of Tetraborane(10) isomers and transition states involved in their interconversion. For instance, MP2 theory with the 6-31G(d,p) basis set has been applied to determine pathways for the conversion of the bis(diboranyl) isomer to the arachno isomer of Tetraborane(10). Studies on gallium-substituted Tetraborane(10) derivatives have also utilized G2 theory extended to third-row atoms to investigate relative energies.
Potential Energy Surface Mapping for Isomer Interconversion Pathways
Mapping the potential energy surface (PES) allows for the identification of stable isomers, transition states, and reaction pathways for molecular rearrangements. Computational studies have explored the PES of Tetraborane(10) to understand the mechanisms of isomer interconversion. Pathways for the conversion between different Tetraborane(10) isomers, including the arachno isomer and the less stable bis(diboranyl) isomer, have been determined using electron correlation ab initio methods. These studies have identified transition structures and intermediates, providing insights into the energy barriers for these transformations. For example, a concerted pathway involving pentacoordinated intermediates has been proposed for the conversion of the bis(diboranyl) isomer to the arachno isomer, with a calculated highest energy transition state.
Theoretical Predictions of Vibrational Modes and Spectroscopic Parameters
Theoretical calculations are valuable for predicting vibrational frequencies and spectroscopic parameters (such as rotational constants), which can be compared with experimental data to validate computational models and aid in the interpretation of spectra. Computational studies have predicted the vibrational modes of Tetraborane(10), and these predictions can be compared to experimental infrared and Raman spectra. While computational methods provide valuable data, discrepancies between theoretical predictions and experimental vibrational frequencies can occur. Accurate computational thermodynamics using anharmonic DFT calculations have been employed to predict structures, rotational constants, and anharmonic frequencies for various B-H species, including Tetraborane(10), providing reference data.
Computational Analysis of Energetics and Thermodynamic Stability
Computational methods are extensively used to analyze the energetics and thermodynamic stability of Tetraborane(10) and its potential isomers. These studies calculate relative energies of different structures, providing information about their stability. For instance, the bis(diboranyl) isomer has been calculated to lie higher in energy than the known arachno isomer. Computational analysis also helps in understanding the enthalpy of formation and stabilization energies. Theoretical investigations have explored the stability of boron-hydrogen compounds using total energy calculations, predicting how their thermodynamic stability might change under different conditions, such as high pressure. Computational studies have also examined the energetics of reactions involving Tetraborane(10), such as its pyrolysis, to elucidate reaction mechanisms and identify key intermediates and transition states.
Reactivity Profiles and Mechanistic Studies of Tetraborane 10
Gas-Phase Reaction Kinetics and Thermolysis Mechanisms
The thermal decomposition of tetraborane(10) in the gas phase has been a subject of detailed kinetic and mechanistic investigations. The initial consumption of B4H10 follows first-order kinetics iaea.org. The process is understood to proceed through a rate-determining step involving the reversible dissociation of a hydrogen molecule, leading to the formation of a highly reactive intermediate, {B4H8} iaea.orgrsc.org.
Reaction Equation: B4H10 ⇌ {B4H8} + H2
The pyrolysis of tetraborane(10) involves a series of complex steps with the formation of several transient species. The primary intermediate, tetraborane(8) ({B4H8}), plays a crucial role in the subsequent formation of higher boranes iaea.orgrsc.org. Another significant intermediate that has been proposed is triborane(7) ({B3H7}). Computational studies have elucidated the initial steps of the B4H10 pyrolysis mechanism, suggesting that the decomposition can proceed via two main pathways:
B4H10 → {B4H8} + H2
B4H10 → {B3H7} + {BH3}
The mechanism is believed to unfold in three stages:
Initial formation of {B4H8}.
Production of volatile boranes, with {B3H7} acting as a catalyst.
Formation of nonvolatile products.
Borane (B79455) fragments generated during the thermolysis of tetraborane(10) can act as catalysts in the formation of larger boron hydrides. Specifically, the triborane(7) fragment, {B3H7}, has been identified as a catalyst in the production of other volatile boranes. It is suggested that the rate-determining step in the pyrolysis of B4H10 may involve the catalytic action of {B3H7}:
B4H10 + {B3H7} → {B4H8} + H2 + {B3H7}
This catalytic role of reactive borane fragments like {B3H7} and {B4H8} is thought to be a more common phenomenon in the build-up of larger boron hydrides than previously recognized.
Reactions with Unsaturated Organic Molecules: Carbaborane Formation Pathways
The gas-phase reaction of tetraborane(10) with unsaturated organic molecules, particularly alkynes, provides a pathway to the formation of carbaboranes, which are cluster compounds containing both boron and carbon atoms. These reactions are complex, and the nature of the products is highly dependent on the reaction conditions.
Slow reactions at temperatures between 25°C and 50°C typically lead to the formation of nido-carbaboranes, such as derivatives of C3B3H7 iaea.org. In contrast, at higher temperatures, around 100°C, the reaction with acetylene can be explosive, yielding volatile closo-carbaboranes iaea.org.
Quenched gas-phase reactions of tetraborane(10) with various alkynes at 70°C have been shown to produce novel 1-carba-arachno-pentaborane derivatives and dicarbahexaboranes rsc.org. It was also discovered that some of the major volatile products, previously thought to be tricarbahexaboranes, are in fact dicarbahexaboranes rsc.org.
The reaction of B4H10 with substituted alkynes has led to the identification of new alkyl derivatives of nido-dicarbapentaborane (1,2-C2B3H7) and arachno-carbapentaborane (1-CB4H10) as the main volatile carbaborane products wikipedia.orgosti.gov.
| Reactant Alkyne | Temperature (°C) | Major Carbaborane Products | Product Class |
| Acetylene | 25-50 | Derivatives of C3B3H7 | nido |
| Acetylene | 100 | Volatile closo-carbaboranes | closo |
| Ethyne, Propyne, 2-Butyne (B1218202) | 70 (quenched) | Dicarbahexaboranes, 1-carba-arachno-pentaboranes | nido, arachno |
| Alkyl-substituted ethynes | 70 (quenched) | Alkyl derivatives of 1,2-C2B3H7 and 1-CB4H10 | nido, arachno |
Nucleophilic and Electrophilic Attack Mechanisms on the Tetraborane(10) Skeleton
While direct studies on nucleophilic and electrophilic attacks on the neutral tetraborane(10) molecule are not extensively detailed in the provided search results, some inferences can be drawn from related reactions. The formation of tetraborane(10) can occur from the reaction of the octahydrotriborate anion, [B3H8]−, with an electrophile such as hydrogen chloride. This process involves the formation of a [B3H7] intermediate which then reacts to form B4H10. This suggests that the tetraborane(10) skeleton can be built up through processes that can be viewed as electrophilic attack on a smaller borane anion.
The arachno- structure of tetraborane(10) implies the presence of electron-rich B-H-B bridge bonds and more electron-deficient B-B and B-H terminal bonds, suggesting potential sites for both electrophilic and nucleophilic attack. However, detailed mechanistic studies specifically targeting the attack of external nucleophiles and electrophiles on the B4H10 cage are not sufficiently covered in the available literature to provide a comprehensive mechanistic description.
Studies on Isotopic Exchange Reactions
Isotopic exchange studies, particularly with deuterium (B1214612), have provided significant insights into the dynamic nature of the hydrogen atoms in the tetraborane(10) molecule.
Direct exchange between tetraborane(10) and dideuterium (D2) has been established in the gas phase iaea.orgrsc.org. In a mixture of B4H10 and D2 at 42°C, approximately 7% of the hydrogen atoms were replaced by deuterium over 130 minutes iaea.orgrsc.org. This exchange is not autocatalytic, as the rate was found to be independent of the presence of small amounts of decomposition products iaea.orgrsc.org. This direct exchange strongly supports the existence of the equilibrium:
B4H10 ⇌ {B4H8} + H2
This equilibrium is considered to play a key role in borane interconversion reactions iaea.orgrsc.org.
Furthermore, intramolecular hydrogen exchange within the tetraborane(10) molecule has been investigated using isotopically labeled compounds such as μ-B4H9D and μ-B4D9H. These studies have revealed that intramolecular hydrogen exchange occurs at two distinct rates:
Faster Exchange: This involves the bridge hydrogens and four of the terminal hydrogens.
Slower Exchange: This involves the bridge hydrogens and the remaining two terminal hydrogens.
Further investigations have established that the two terminal protons undergoing the slower exchange are attached to the 2,4 boron atoms.
Emerging Research Directions and Advanced Applications of Tetraborane 10 Chemistry
Development of Novel Synthetic Strategies for Complex Borane (B79455) Clusters
Tetraborane(10) serves as a key starting material and intermediate in the synthesis of higher boranes and more complex boron cluster compounds. Its reactivity, particularly the elimination of H₂ to form B₄H₈, is a crucial initial step in the formation of carboranes through reactions with alkynes researchgate.net. The pyrolysis of diborane (B8814927) (B₂H₆) under controlled conditions can lead to the formation of tetraborane(10), which can then be converted into higher boranes like pentaborane(11) (B₅H₁₁) and decaborane(14) (B₁₀H₁₄) through specific temperature-dependent reactions lscollege.ac.in.
Research into novel synthetic strategies often involves exploring reactions of tetraborane(10) with various reagents, including Lewis bases and Lewis acids, to access new borane frameworks researchgate.net. For instance, the reaction of octahydrotriborate (B₃H₈⁻) with aluminum chloride (AlCl₃) can yield tetraborane(10) with good purity researchgate.net. Additionally, studies have investigated the synthesis of new hexaborane isomers, such as B₆H₁₂, from reactions involving triborohydride salts, where tetraborane(10) can be a product of subsequent reactions researchgate.net.
The development of new synthetic routes is essential for expanding the library of known borane clusters and tailoring their properties for specific applications. The controlled transformation of tetraborane(10) allows for the construction of larger and more intricate boron frameworks, which can serve as building blocks for even more complex structures, including metallaboranes researchgate.netresearchgate.net.
Theoretical Advancement in Predicting Borane Reactivity and Stability in Novel Systems
Theoretical and computational chemistry play a crucial role in understanding the complex bonding and reactivity of boranes, including tetraborane(10), and in predicting the behavior of novel boron-containing systems researchgate.netmtsu.edutamu.eduinnovations-report.com. The electron-deficient nature and multicenter bonding in boranes present unique challenges and opportunities for theoretical studies mtsu.edudalalinstitute.com.
Computational studies on boranes aim to understand their energetics, geometry, aromaticity, and reactivity researchgate.net. For tetraborane(10), theoretical methods have been used to determine pathways for molecular rearrangement and to identify different isomers on the potential energy surface researchgate.netresearchgate.net. For example, computational studies have explored the conversion of the unknown bis(diboranyl) isomer of tetraborane(10) to the known arachno isomer, determining activation barriers and identifying intermediates researchgate.netresearchgate.net.
Theoretical advancements also contribute to predicting the stability of borane clusters and their derivatives. Studies on macropolyhedral boranes, for instance, have used computational methods to understand their relative stabilities and the impact of substituting boron atoms with other elements researchgate.net. This theoretical understanding is vital for designing and synthesizing new, stable borane-based compounds for various applications.
Furthermore, theoretical studies are being applied to investigate the reactivity of boranes in novel systems, such as their interactions with metal centers to form metallaboranes or their potential as ligands researchgate.netresearchgate.net. Computational chemistry helps to elucidate reaction mechanisms, predict reaction outcomes, and understand the electronic structure changes that occur during these processes. This theoretical foundation is essential for guiding experimental efforts in the synthesis and application of new borane-containing materials and catalysts innovations-report.com.
Key theoretical approaches applied to boranes include ab initio quantum chemical methods and Density Functional Theory (DFT) researchgate.netresearchgate.netrsc.org. These methods allow for the calculation of molecular structures, energies, and reaction pathways, providing valuable insights into the fundamental chemistry of tetraborane(10) and other boranes.
Interdisciplinary Research Integrating Tetraborane(10) in New Chemical Fields
The unique chemistry of tetraborane(10) and other boranes is increasingly being integrated into interdisciplinary research efforts, bridging traditional areas of chemistry with new fields such as materials science, medicine, and catalysis baylor.eduresearchgate.netircbc.ac.cntimeshighereducation.com.
One significant area of interdisciplinary research involves the use of boron clusters, including those derived from tetraborane(10) chemistry, in medicinal applications, particularly in Boron Neutron Capture Therapy (BNCT) scielo.brresearchgate.net. BNCT requires the selective delivery of boron-10 (B1234237) isotopes to cancer cells, and boron clusters offer a promising platform for developing targeted delivery agents due to their high boron content scielo.brresearchgate.net. Research in this area involves chemists synthesizing new boron-containing compounds, biologists studying their uptake and localization in cells, and medical researchers evaluating their efficacy in cancer treatment.
Beyond medicine, boranes are finding applications in catalysis. The electron-deficient nature of boron centers can be exploited in Lewis acid catalysis, and borane clusters can act as ligands for transition metals, leading to the development of new catalytic systems researchgate.netscholaris.ca. Interdisciplinary research in this field involves inorganic chemists synthesizing novel borane-metal complexes, organic chemists utilizing these complexes in catalytic reactions, and computational chemists modeling the catalytic mechanisms innovations-report.com.
Furthermore, the integration of borane chemistry with materials science is leading to the development of new functional materials with unique electronic, optical, and mechanical properties baylor.eduresearchgate.net. This includes the use of carboranes, accessible through reactions involving tetraborane(10), in the design of polymers, ceramics, and other advanced materials researchgate.net. Interdisciplinary teams of chemists, materials scientists, and engineers are collaborating to synthesize, characterize, and evaluate the performance of these new materials for applications ranging from electronics to structural components.
The interdisciplinary nature of research involving tetraborane(10) highlights its versatility and potential to contribute to advancements in diverse scientific and technological areas researchgate.nettimeshighereducation.com. By combining expertise from different fields, researchers are unlocking new possibilities for utilizing the unique properties of boron hydride chemistry.
Q & A
Q. What are the established laboratory synthesis methods for Tetraborane(10)?
Tetraborane(10) is synthesized through:
- Hydrolysis of magnesium boride using phosphoric acid (yield: ~14%), which is more efficient than HCl or H₂SO₄ .
- Pyrolysis of diborane (B₂H₆) at elevated temperatures .
- Hydrogenation of boron halides (e.g., BCl₃) under controlled conditions . Safety protocols require inert atmospheres (e.g., vacuum or nitrogen) due to its pyrophoric nature .
Q. What structural features define Tetraborane(10)?
Tetraborane(10) adopts an arachno-cluster geometry with a butterfly-shaped boron framework (C₂ᵥ symmetry). Key features include:
- Multicenter bonding : Two-electron three-center (2e-3c) B–H–B bonds, confirmed via X-ray diffraction and electron microscopy .
- Bond parameters : B1–B2 = 1.85 Å, B1–B3 = 1.71 Å, and B–H terminal bonds = 1.19 Å (electron diffraction data) .
- Dihedral angle of 117.1° between B1B2B3 and B1B3B4 planes .
Q. What safety protocols are critical for handling Tetraborane(10)?
- Storage : Under vacuum or inert gas (N₂, Ar) to prevent oxidation .
- Reactivity : Avoid contact with O₂, air, or nitric acid (ignites spontaneously) .
- Toxicity : Chronic exposure studies in rodents show lethal effects; use fume hoods and PPE .
Advanced Research Questions
Q. How do reaction mechanisms differ between symmetrical and unsymmetrical cleavage of Tetraborane(10)?
- Symmetrical cleavage (e.g., with NaBH₄): Splits B₄H₁₀ into two B₂H₅⁻ units, retaining cluster integrity .
- Unsymmetrical cleavage (e.g., with nucleophiles like L): Produces BH₃ and B₃H₇⁻ fragments, altering boron connectivity . Isotopic labeling (e.g., NaBD₄) reveals hydrogen/deuterium distribution in products, aiding mechanistic validation .
Q. How can computational models resolve discrepancies in experimental structural data?
Discrepancies in bond lengths (e.g., B1–B2 = 1.84 Å vs. 1.71 Å in X-ray vs. electron diffraction) are addressed via:
- Ab initio methods : MP2/CCSD optimizations predict energy-minimized geometries, validated against experimental data .
- Charge density analysis : High-resolution X-ray studies refine electron distribution in 2e-3c bonds .
- Conformational pathways : Computational mapping of bis(diboranyl) isomer conversion to arachno-tetraborane (energy barriers: 22.7–33.1 kcal/mol) .
Q. What spectroscopic techniques are most effective for characterizing Tetraborane(10)?
- Microwave spectroscopy : Resolves rotational transitions to determine bond angles and dipole moments .
- ¹¹B NMR : Correlates chemical shifts (IGLO method) with boron hybridization states (sp³ vs. sp²) .
- IR spectroscopy : Identifies B–H stretching (2100–2500 cm⁻¹) and bridging modes (1500–1800 cm⁻¹) .
Q. How does Tetraborane(10)'s reactivity compare to higher boranes like Pentaborane(9)?
- Oxidation susceptibility : Tetraborane(10) oxidizes faster than Pentaborane(9) due to lower cluster stability .
- Thermal stability : Decomposes at lower temperatures (~18°C boiling point) vs. Pentaborane(9) (58°C) .
- Lewis acidity : Less acidic than B₅H₉, limiting its use in Lewis acid-base adducts .
Q. What challenges arise in crystallizing Tetraborane(10) for X-ray studies?
- Volatility : Low boiling point (18°C) complicates crystal growth at room temperature .
- Air sensitivity : Requires cryocrystallography (-120°C) under inert gas .
- Disorder : Dynamic hydrogen bridges cause electron density smearing, necessitating high-resolution detectors .
Q. How do isotopic substitution studies (e.g., deuterium labeling) enhance mechanistic insights?
Q. What are the limitations of Wade's rules in predicting Tetraborane(10)'s geometry?
Wade's rules classify B₄H₁₀ as arachno (n = 4, skeletal electrons = 10), but fail to predict:
- Bond angle deviations : Experimental angles (105°–90°) conflict with idealized tetrahedral (109.5°) or trigonal (120°) geometries .
- Isomer stability : Computationally favored bis(diboranyl) isomers are not observed experimentally, highlighting kinetic vs. thermodynamic control .
Methodological Recommendations
- Data contradiction resolution : Cross-validate structural data using complementary techniques (e.g., electron diffraction + computational modeling) .
- Experimental design : Prioritize inert-atmosphere setups (Schlenk lines, gloveboxes) for synthesis and handling .
- Collaborative frameworks : Integrate synthetic, spectroscopic, and computational teams to address multidimensional research questions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
